molecular formula C10H6Cl4N2 B1616055 4,5-dichloro-1-(3,4-dichlorobenzyl)-1H-imidazole CAS No. 326901-28-4

4,5-dichloro-1-(3,4-dichlorobenzyl)-1H-imidazole

Cat. No.: B1616055
CAS No.: 326901-28-4
M. Wt: 296 g/mol
InChI Key: JGBKMILMRQFPHE-UHFFFAOYSA-N
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Description

4,5-Dichloro-1-(3,4-dichlorobenzyl)-1H-imidazole is a halogenated imidazole derivative characterized by two chlorine atoms at positions 4 and 5 of the imidazole ring and a 3,4-dichlorobenzyl substituent at the N1 position. This compound is part of a broader class of imidazole derivatives known for their diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4,5-dichloro-1-[(3,4-dichlorophenyl)methyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl4N2/c11-7-2-1-6(3-8(7)12)4-16-5-15-9(13)10(16)14/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBKMILMRQFPHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=NC(=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353093
Record name 4,5-dichloro-1-(3,4-dichlorobenzyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326901-28-4
Record name 4,5-dichloro-1-(3,4-dichlorobenzyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthesis of Imidazole Derivatives

For the synthesis of imidazole derivatives like 4,5-dichloro-1-(3,4-dichlorobenzyl)-1H-imidazole , one might consider starting with a chlorinated benzyl chloride and a chlorinated imidazole precursor. The general steps could involve:

  • Step 1: Preparation of the chlorinated imidazole precursor.
  • Step 2: Alkylation of the imidazole ring with the chlorinated benzyl chloride.
  • Step 3: Purification and characterization of the final product.

Hypothetical Synthesis Route

Given the lack of specific information on 4,5-dichloro-1-(3,4-dichlorobenzyl)-1H-imidazole , a hypothetical synthesis route could be proposed based on common imidazole synthesis methods:

  • Preparation of 4,5-Dichloro-1H-Imidazole:

    • This might involve the chlorination of an imidazole ring, potentially using a chlorinating agent like thionyl chloride or phosphorus oxychloride.
  • Alkylation with 3,4-Dichlorobenzyl Chloride:

    • The alkylation step could be performed using a base like potassium carbonate in a solvent such as DMF, similar to methods described for other imidazole derivatives.
  • Purification:

    • The product would be purified using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-1-(3,4-dichlorobenzyl)-1H-imidazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The compound can be reduced to remove chlorine atoms or to modify the benzyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted imidazoles with various functional groups.

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of dechlorinated imidazoles or modified benzyl derivatives.

Scientific Research Applications

4,5-Dichloro-1-(3,4-dichlorobenzyl)-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial or antifungal agent due to its ability to disrupt microbial cell membranes.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

    Industrial Applications: Employed in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 4,5-dichloro-1-(3,4-dichlorobenzyl)-1H-imidazole involves its interaction with biological targets such as enzymes and receptors. The chlorine atoms and the imidazole ring play a crucial role in binding to active sites, leading to inhibition or modulation of biological activity. The compound can disrupt cell membrane integrity in microbes, leading to cell death.

Comparison with Similar Compounds

Substituent Position and Halogenation Patterns

  • 4,5-Dichloroimidazole (C₃H₂Cl₂N₂) : The simplest analog lacks the benzyl group, reducing steric hindrance and lipophilicity. Its melting point and reactivity are governed by the electron-withdrawing chlorine atoms, which polarize the imidazole ring .
  • 4,5-Dichloro-2-methyl-1H-imidazole (C₄H₄Cl₂N₂): A methyl group at position 2 increases steric bulk compared to the target compound.
  • 4,5-Dichloro-1-(2-(ethylsulfonyl)ethyl)-1H-imidazole : The ethylsulfonyl group introduces polar character, enhancing solubility in polar solvents compared to the dichlorobenzyl group in the target compound .

Benzyl Group Variations

  • 2-[(3,4-Dichlorobenzyl)sulfonyl]-1-methyl-4,5-diphenyl-1H-imidazole (C₂₃H₁₈Cl₂N₂O₂S) : This analog features a sulfonyl-linked dichlorobenzyl group and diphenyl substituents. The sulfonyl group increases molecular weight (457.37 g/mol) and acidity (pKa ≈ 0.79), contrasting with the target compound’s neutral benzyl linkage .
  • 1-(4-Chlorophenyl)ethan-1-one 1-(1-benzyl-4,5-dihydro-1H-imidazol-2-yl)hydrazone (C₁₈H₁₉ClN₄) : Incorporates a hydrazone moiety, which may confer unique coordination properties and biological activity compared to the fully aromatic target compound .

Physical and Spectral Properties

Compound Melting Point (°C) Key Spectral Features (¹H NMR, IR) References
Target Compound Not reported Expected δ ~4.6 ppm (benzyl CH₂), aromatic Cl shifts
4,5-Dichloroimidazole δ 7.45–7.76 ppm (aromatic H in analogs)
4,5-Diphenyl-2-p-tolyl-1H-imidazole 231–233 IR: 1600 cm⁻¹ (C=N), ¹H NMR: δ 2.39 (CH₃)
2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole MS: m/z 349 (M⁺)

Note: Limited data exist for the target compound, but analogs suggest characteristic NMR shifts for benzyl and chloro groups.

Biological Activity

4,5-Dichloro-1-(3,4-dichlorobenzyl)-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, anti-inflammatory, and other therapeutic potentials, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a dichlorobenzyl group attached to the imidazole ring, which is known for its versatile biological properties. The presence of chlorine atoms enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

Anticancer Activity

Research has demonstrated that derivatives of 4,5-dichloro-1H-imidazole exhibit notable anticancer properties. A study evaluated Ag(I) N-heterocyclic carbene complexes derived from 4,5-dichloro-1H-imidazole against several human cancer cell lines:

Cell Line Activity Reference
OVCAR-3 (Ovarian)Active
MB157 (Breast)Active
HeLa (Cervical)Active

The in vivo studies indicated that one of the complexes showed significant activity against ovarian cancer in mice, warranting further investigation into its therapeutic potential.

Antimicrobial Activity

The antimicrobial efficacy of 4,5-dichloro-1-(3,4-dichlorobenzyl)-1H-imidazole has been assessed against various bacterial strains. A study synthesized analogues and evaluated their activity against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the presence of specific structural features was crucial for antimicrobial activity:

Structural Feature Importance
Two aryl ringsRequired for activity
Imidazole NH groupEssential for binding
Electron-withdrawing group at C-2Enhances potency

These findings suggest that modifications to the imidazole structure can significantly impact its antibacterial properties .

Anti-inflammatory Activity

Imidazole derivatives are also recognized for their anti-inflammatory effects. In vitro studies have shown that certain compounds inhibit pro-inflammatory mediators and reduce nitric oxide release in macrophages. For instance, a novel imidazole derivative demonstrated potent inhibition of the NF-κB transcription factor, suggesting its potential as an anti-inflammatory agent .

Case Studies

Several case studies highlight the biological activity of imidazole derivatives:

  • In Vitro Studies on NF-κB Inhibition : A derivative was tested in J774 macrophages and showed significant inhibition of nitric oxide production and pro-inflammatory cytokines.
  • Anticancer Efficacy in Mouse Models : The Ag(I) complexes derived from 4,5-dichloro-1H-imidazole were tested in mouse models for ovarian cancer and exhibited promising results .
  • Antimicrobial Efficacy Against Bacterial Strains : Studies reported that specific modifications to the imidazole structure resulted in enhanced activity against common pathogens like E. coli and S. aureus.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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